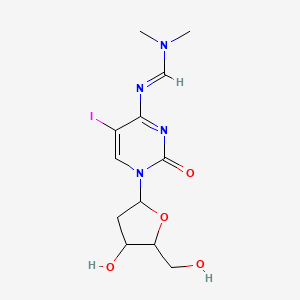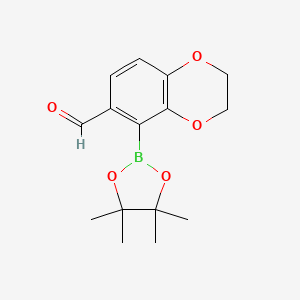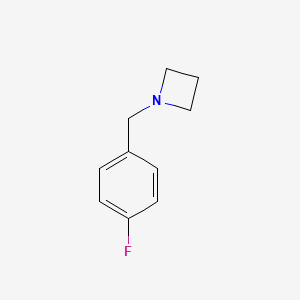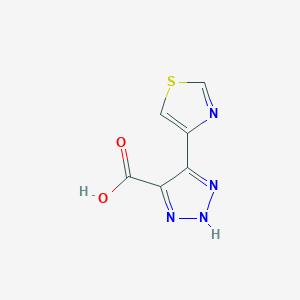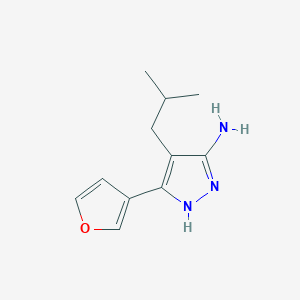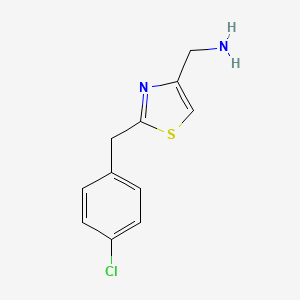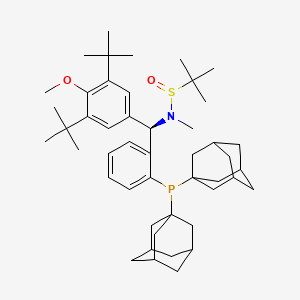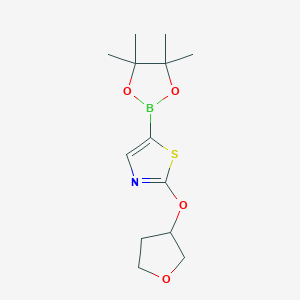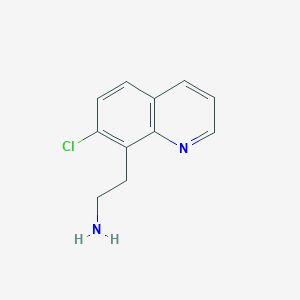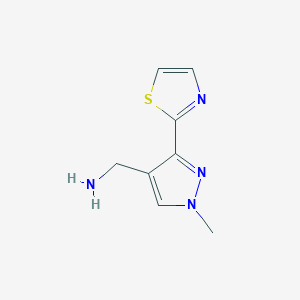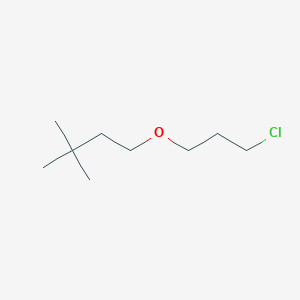
1-(3-Chloropropoxy)-3,3-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropoxy)-3,3-dimethylbutane is an organic compound with the molecular formula C9H19ClO. It is a chlorinated ether, characterized by the presence of a chloropropoxy group attached to a dimethylbutane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-3,3-dimethylbutane can be synthesized through the alkylation of 3-chloropropanol with 3,3-dimethylbutyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropropoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloropropoxy group to a propoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(3-hydroxypropoxy)-3,3-dimethylbutane.
Oxidation: Formation of 1-(3-chloropropoxy)-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-(3-propoxy)-3,3-dimethylbutane.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropoxy)-3,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropoxy)-3,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chloropropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound’s effects on cellular pathways depend on its ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(3-chloropropoxy)propane: Similar in structure but with an additional chlorine atom, leading to different reactivity and applications.
3-(3-Chloropropoxy)-1-propanol: Contains a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 1-(3-Chloropropoxy)-3,3-dimethylbutane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications in both organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C9H19ClO |
|---|---|
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
1-(3-chloropropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C9H19ClO/c1-9(2,3)5-8-11-7-4-6-10/h4-8H2,1-3H3 |
InChI-Schlüssel |
JXSOXBLILNMPRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCOCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
